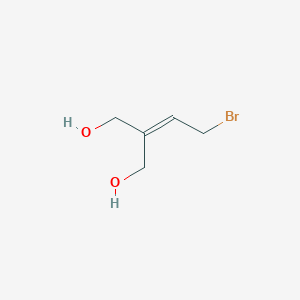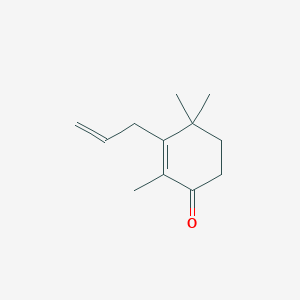
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- is an organic compound with the molecular formula C13H20O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexenone ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- typically involves the alkylation of 2-Cyclohexen-1-one with appropriate alkylating agents under controlled conditions. One common method is the reaction of 2-Cyclohexen-1-one with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the trimethyl group. The propenyl group can be introduced through a subsequent reaction with allyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Oxo-β-ionone: Shares a similar cyclohexenone structure with different substituents.
Isophorone: Another cyclohexenone derivative with different alkyl groups.
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A closely related compound with a different alkyl group.
Uniqueness
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
825614-90-2 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2,4,4-trimethyl-3-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)11(13)7-8-12(10,3)4/h5H,1,6-8H2,2-4H3 |
InChIキー |
ZVWWUJYXLDVRIT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1=O)(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


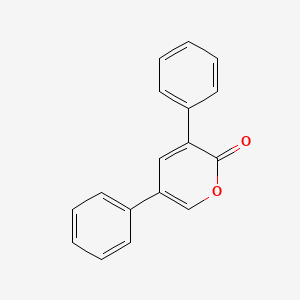
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
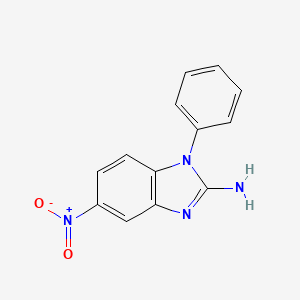
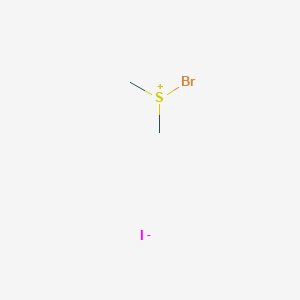

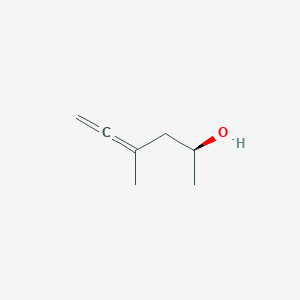
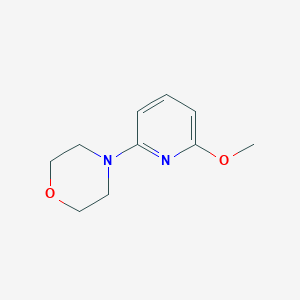
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

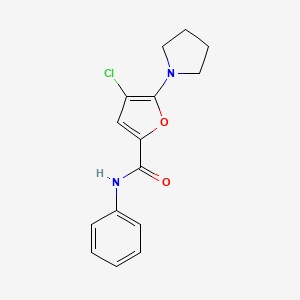
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
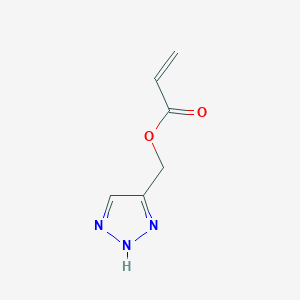
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
